2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride
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Overview
Description
2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride: is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride typically involves the formation of the thiazole ring through cyclization reactionsThe reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .
Mechanism of Action
The mechanism of action of 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiazole-4-carboxylic acid: Shares the thiazole ring structure but lacks the aminoethyl group.
2-(2-Aminoethyl)thiazole: Similar structure but with variations in the substitution pattern.
Uniqueness: 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride is unique due to its dual thiazole rings and the presence of both aminoethyl and carboxylic acid functional groups.
Properties
CAS No. |
30760-80-6 |
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Molecular Formula |
C9H10ClN3O2S2 |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9N3O2S2.ClH/c10-2-1-7-11-5(3-15-7)8-12-6(4-16-8)9(13)14;/h3-4H,1-2,10H2,(H,13,14);1H |
InChI Key |
YDNCNQIUICMEIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CCN)C2=NC(=CS2)C(=O)O.Cl |
Origin of Product |
United States |
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